(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thioxothiazolidinone moiety, and a butanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thioxothiazolidinone ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Wittig reaction, where a phosphonium ylide derived from 5-methylfuran-2-carbaldehyde reacts with the thioxothiazolidinone intermediate.
Formation of the butanoic acid group: This step involves the alkylation of the intermediate with a suitable butanoic acid derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxothiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxothiazolidinone moiety can produce thiazolidinones.
Scientific Research Applications
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of study in biochemical assays and cellular studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or microbial pathways.
Interacting with cellular receptors: Modulating signal transduction pathways that regulate cellular responses.
Altering gene expression: Affecting the transcription of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core structure, which share some chemical properties and biological activities.
Furan derivatives: Compounds containing a furan ring, which may exhibit similar reactivity and applications.
Butanoic acid derivatives: Compounds with a butanoic acid group, which can have comparable chemical behavior.
Uniqueness
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activities. The presence of the furan ring, thioxothiazolidinone moiety, and butanoic acid group in a single molecule allows for a wide range of applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-3-9(12(16)17)14-11(15)10(20-13(14)19)6-8-5-4-7(2)18-8/h4-6,9H,3H2,1-2H3,(H,16,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZOGUSKUZFKOY-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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